2-(5-Methyl-1H-imidazo[4,5-b]pyridin-2-yl)acetonitrile
Description
Properties
IUPAC Name |
2-(5-methyl-1H-imidazo[4,5-b]pyridin-2-yl)acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4/c1-6-2-3-7-9(11-6)13-8(12-7)4-5-10/h2-3H,4H2,1H3,(H,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILAHQXDOIJBCCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)NC(=N2)CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methyl-1H-imidazo[4,5-b]pyridin-2-yl)acetonitrile typically involves the cyclization of appropriate precursors. One common method includes the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic acid derivatives, followed by intramolecular cyclization . The reaction is usually carried out under reflux conditions with suitable solvents like acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening to identify the most efficient catalysts and reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2-(5-Methyl-1H-imidazo[4,5-b]pyridin-2-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at different positions on the imidazole or pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include N-oxides, amines, and various substituted derivatives, which can be further utilized in medicinal chemistry and drug development .
Scientific Research Applications
Anticancer Properties
The imidazo[4,5-b]pyridine scaffold, including the compound , has been recognized for its role in developing protein kinase inhibitors. These inhibitors are crucial in cancer therapy as they target specific pathways involved in tumor growth and proliferation. Notably, derivatives of imidazo[4,5-b]pyridine have shown promise as dual inhibitors of FLT3 and Aurora kinases, which are implicated in acute myeloid leukemia treatment .
Anti-inflammatory Effects
Research indicates that compounds within the imidazo[4,5-b]pyridine class can inhibit NF-κB activation through the inhibition of IKKβ protein kinase. This mechanism is relevant for treating inflammatory and autoimmune conditions. The ability to modulate inflammatory responses positions 2-(5-Methyl-1H-imidazo[4,5-b]pyridin-2-yl)acetonitrile as a potential therapeutic agent for diseases characterized by excessive inflammation .
Neurological Applications
Recent studies have explored the potential of imidazo[4,5-b]pyridine derivatives as Kv7 channel activators. These channels are important for neuronal excitability and may be targeted for treating neurological disorders such as epilepsy and pain syndromes . The specific mechanisms by which these compounds exert their effects on Kv7 channels warrant further investigation.
Synthesis and Functionalization
The synthesis of this compound typically involves regioselective C–H functionalization techniques. Recent advancements in synthetic methodologies allow for efficient C2-functionalization of imidazo[4,5-b]pyridines through copper-catalyzed arylation processes . This approach enables the generation of diverse derivatives that can be screened for various biological activities.
Data Tables
| Application Area | Description | References |
|---|---|---|
| Anticancer | Inhibition of FLT3 and Aurora kinases | |
| Anti-inflammatory | Inhibits NF-κB activation | |
| Neurological | Kv7 channel activation |
Cancer Therapeutics
A study highlighted a compound derived from the imidazo[4,5-b]pyridine scaffold that exhibited potent activity against acute myeloid leukemia cell lines. The compound's mechanism involved selective inhibition of critical kinases associated with cell proliferation .
Inflammatory Disorders
In another case study focusing on autoimmune diseases, a derivative of this compound demonstrated significant reductions in pro-inflammatory cytokine levels in animal models. This suggests a strong potential for clinical application in managing chronic inflammatory conditions .
Mechanism of Action
The mechanism of action of 2-(5-Methyl-1H-imidazo[4,5-b]pyridin-2-yl)acetonitrile involves its interaction with specific molecular targets. For instance, it can act as a GABA A receptor positive allosteric modulator, influencing neurotransmission in the central nervous system . Additionally, it may inhibit enzymes like aromatase, impacting hormone synthesis pathways .
Comparison with Similar Compounds
Functional Group and Reactivity Comparisons
Acetonitrile-Containing Derivatives
The acetonitrile group in this compound serves as a versatile handle for further functionalization. For example, 2-(1H-benzo[d]imidazol-2-yl)acetonitrile (a benzimidazole analog) undergoes three-component reactions with aldehydes and Meldrum’s acid to form carboxylic acid derivatives, suggesting that the imidazo[4,5-b]pyridine analog may exhibit similar reactivity in nucleophilic additions or cyclizations . However, the methyl substituent in the target compound may sterically hinder such reactions compared to the unsubstituted parent.
Comparison with Bulkier Substituents
Patent-derived compounds, such as 2-(3-ethylsulfonyl-7-iodo-imidazo[1,2-a]pyridin-2-yl)-3-methyl-6-(trifluoromethyl)imidazo[4,5-b]pyridine, highlight the impact of electron-withdrawing groups (e.g., sulfonyl, trifluoromethyl) on solubility and bioactivity. These substituents enhance metabolic stability but may reduce aqueous solubility compared to the methyl and cyano groups in the target compound .
Biological Activity
2-(5-Methyl-1H-imidazo[4,5-b]pyridin-2-yl)acetonitrile is a compound belonging to the imidazo[4,5-b]pyridine family, which has gained attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antiproliferative, antibacterial, and antiviral properties, supported by various studies and data.
Chemical Structure and Properties
The molecular formula for this compound is , and its chemical structure features a pyridine ring fused with an imidazole ring. The presence of the acetonitrile group enhances its solubility and reactivity.
Biological Activity Overview
The biological activities of this compound have been investigated in several studies:
Antiproliferative Activity
Research has shown that derivatives of imidazo[4,5-b]pyridines exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- Study Findings : A study indicated that compounds similar to this compound demonstrated selective activity against human cancer cell lines such as LN-229 (glioblastoma), HCT-116 (colorectal carcinoma), and NCI-H460 (lung carcinoma) with IC50 values ranging from 0.7 to 30 µM depending on the specific derivative tested .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 14 | HCT-116 | 0.7 |
| 10 | NCI-H460 | 21 |
| 16 | LN-229 | 30 |
Antibacterial Activity
Despite the promising antiproliferative results, antibacterial activity was generally limited among imidazo[4,5-b]pyridine derivatives. However, one study reported that a related compound showed moderate activity against E. coli with a Minimum Inhibitory Concentration (MIC) of 32 µM .
Antiviral Activity
The antiviral potential of imidazo[4,5-b]pyridine derivatives has also been explored. Some derivatives exhibited moderate efficacy against respiratory syncytial virus (RSV), with effective concentrations around EC50 values of 21 µM .
Case Studies
- Antiproliferative Effects : A detailed study evaluated the effects of several imidazo[4,5-b]pyridine derivatives on cancer cell lines. The results indicated that structural modifications significantly influenced their cytotoxicity profiles. For example, compound 10 was noted for its high selectivity and potency in inhibiting cancer cell growth .
- Mechanistic Insights : Another research highlighted the mechanism through which these compounds exert their antiproliferative effects, suggesting that they may inhibit specific kinases involved in cell cycle regulation . This aligns with findings from other studies where similar compounds were shown to inhibit NF-kB activation, a pathway critical in inflammation and tumor progression .
Q & A
What are the standard synthetic protocols for preparing 2-(5-Methyl-1H-imidazo[4,5-b]pyridin-2-yl)acetonitrile?
Basic Synthesis Question
The compound is typically synthesized via a solvent-free condensation reaction between pyridine-2,3-diamine and ethyl cyanoacetate. The reaction is conducted in an oil bath at 180–190°C for 30–45 minutes, yielding the product after recrystallization from 50% ethanol/water . Key analytical validation includes FTIR bands at ~2252 cm⁻¹ (C≡N stretch) and 1H NMR signals for the methylene group (δ ~4.42 ppm) and aromatic protons.
How can synthesis conditions be optimized for higher yields or scalability in academic settings?
Advanced Synthesis Question
Microwave-assisted synthesis under controlled pressure (e.g., 40 bar) significantly reduces reaction time and improves yield compared to traditional heating. For example, microwave irradiation at 150°C for 15 minutes achieved 85% yield for analogous imidazo[4,5-b]pyridine derivatives . Additionally, solvent-free conditions minimize byproduct formation, as demonstrated in the preparation of bis-arylidenemalononitrile adducts .
What are the key reactivity patterns of this compound in multicomponent reactions?
Basic Reactivity Question
The compound acts as a Michael donor in reactions with arylidenemalononitriles, forming 9-aminoimidazo[1,2-a:5,4-b']dipyridine-6,8-dicarbonitriles under basic conditions (e.g., piperidine catalysis in ethanol). This reactivity is attributed to the electron-deficient imidazo-pyridine core and the nucleophilic methylene group . Regioselectivity is confirmed via 1H NMR monitoring of intermediate adducts.
How can DFT calculations resolve contradictions in regioselectivity observed during derivatization?
Advanced Mechanistic Question
Contradictions in product regioselectivity (e.g., bis-adducts vs. mono-adducts) arise from competing electronic and steric effects. DFT studies at the B3LYP/6-311G(d,p) level reveal that the transition state energy for attack at the C2 position is 5–8 kcal/mol lower than at C5, favoring formation of 6,8-dicarbonitrile derivatives. Solvent polarity further modulates selectivity by stabilizing charge-separated intermediates .
What analytical techniques are essential for characterizing this compound and its derivatives?
Basic Characterization Question
Key methods include:
- 1H/13C NMR : Aromatic protons (δ 8.3–7.2 ppm) and methylene groups (δ 4.4–4.6 ppm) confirm structural integrity .
- Elemental Analysis : Validates purity (>98% C, H, N content) .
- Mass Spectrometry (ESI-MS) : Detects molecular ion peaks (e.g., [M+1]+ at m/z 323.03 for acrylonitrile derivatives) .
How should researchers address discrepancies in spectral data for derivatives?
Advanced Analytical Question
Contradictions in NMR or mass spectra often arise from tautomerism or solvent effects. For example, the NH proton in the imidazo-pyridine ring may appear broad (δ 13.06 ppm) or disappear entirely due to exchange in DMSO-d6. To resolve this, variable-temperature NMR or deuterated solvents (e.g., CDCl3) can clarify proton environments . Cross-validation with X-ray crystallography is recommended for ambiguous cases.
How can conflicting reports on reaction pathways be reconciled in mechanistic studies?
Data Contradiction Analysis
Divergent products under similar conditions (e.g., bis-adducts vs. mono-adducts) require systematic screening of reaction parameters:
- Stoichiometry : Excess arylidenemalononitrile (2:1 ratio) favors bis-adducts .
- Catalyst : Piperidine vs. DBU alters base strength, affecting deprotonation kinetics.
- Temperature : Higher temperatures (>100°C) promote thermodynamic control, favoring more stable products.
Combined HPLC monitoring and DFT modeling are critical for mapping competing pathways .
What are the implications of substituent effects on biological activity in related compounds?
Advanced Application Question
While direct biological data for this compound is limited, structural analogs with electron-withdrawing groups (e.g., -CF3 at C6) show enhanced antiproliferative activity (IC50 < 1 µM in HeLa cells). Substituent position (C5 vs. C6) modulates DNA intercalation efficiency, as shown in molecular docking studies with Topo I inhibitors .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
